3-Methylmalic acid

Catalog No.
S599268
CAS No.
608-41-3
M.F
C5H8O5
M. Wt
148.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylmalic acid

CAS Number

608-41-3

Product Name

3-Methylmalic acid

IUPAC Name

2-hydroxy-3-methylbutanedioic acid

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

InChI

InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)

InChI Key

NPYQJIHHTGFBLN-UHFFFAOYSA-N

SMILES

CC(C(C(=O)O)O)C(=O)O

Synonyms

beta-methylmalate

Canonical SMILES

CC(C(C(=O)O)O)C(=O)O

Marker for Inborn Errors of Metabolism:

3-Methylmalonic acid (3-MMA) is a naturally occurring metabolite produced during the breakdown of certain amino acids and fatty acids in the body. However, elevated levels of 3-MMA in blood and urine can be a marker for specific inherited disorders collectively known as inborn errors of metabolism. These disorders are caused by genetic mutations that impair the body's ability to properly convert certain substances into energy, leading to the accumulation of metabolites like 3-MMA.

  • A specific example is methylmalonic acidemia, a group of autosomal recessive disorders affecting the metabolism of propionate. Mutations in genes encoding enzymes involved in propionate metabolism lead to the buildup of 3-MMA and other metabolites, causing a variety of clinical features Source: National Institutes of Health, [National Library of Medicine, Genetics Home Reference: ].

Potential Biomarker for Chronic Conditions:

Emerging research suggests that 3-MMA levels might be associated with the development and progression of various chronic conditions, including:

  • Cardiovascular disease: Studies have reported a potential link between elevated 3-MMA and an increased risk of cardiovascular events, although the underlying mechanisms are not fully understood Source: National Institutes of Health, [National Library of Medicine, The Regulation and Characterization of Mitochondrial-Derived Methylmalonic Acid in Mitochondrial Dysfunction and Oxidative Stress: From Basic Research to Clinical Practice: ].
  • Chronic kidney disease: Some studies suggest that high 3-MMA levels might be a risk factor for the progression of chronic kidney disease Source: National Institutes of Health, [National Library of Medicine, The Regulation and Characterization of Mitochondrial-Derived Methylmalonic Acid in Mitochondrial Dysfunction and Oxidative Stress: From Basic Research to Clinical Practice: ].
  • Cognitive decline: Research suggests a possible association between elevated 3-MMA and an increased risk of cognitive decline and dementia, but further investigation is needed Source: National Institutes of Health, [National Library of Medicine, The Regulation and Characterization of Mitochondrial-Derived Methylmalonic Acid in Mitochondrial Dysfunction and Oxidative Stress: From Basic Research to Clinical Practice: ].

Research into Underlying Mechanisms:

Current research is also exploring the potential mechanisms by which 3-MMA accumulation might contribute to various pathologies. These investigations involve studying the effects of 3-MMA on cellular processes, including:

  • Mitochondrial dysfunction: 3-MMA might impair mitochondrial function, which could contribute to the development of various chronic conditions Source: National Institutes of Health, [National Library of Medicine, The Regulation and Characterization of Mitochondrial-Derived Methylmalonic Acid in Mitochondrial Dysfunction and Oxidative Stress: From Basic Research to Clinical Practice: ].
  • Oxidative stress: Elevated 3-MMA levels might increase oxidative stress in cells, potentially contributing to tissue damage and disease progression Source: National Institutes of Health, [National Library of Medicine, The Regulation and Characterization of Mitochondrial-Derived Methylmalonic Acid in Mitochondrial Dysfunction and Oxidative Stress: From Basic Research to Clinical Practice: ].

3-Methylmalic acid is a dicarboxylic acid characterized by the presence of a methyl group at the third carbon position of the malic acid structure. Its molecular formula is C₅H₈O₅, and it serves as a significant intermediate in various biochemical pathways. This compound has garnered attention due to its roles in metabolism and potential applications in biochemistry and materials science .

3-Methylmalonic acid itself doesn't have a specific mechanism of action. However, its elevated levels in MMA patients can disrupt various cellular processes. The accumulation of MMA can inhibit enzymes involved in energy production and cellular function, leading to cell damage and organ dysfunction [].

Typical of dicarboxylic acids, including:

  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield 3-methyl-2-oxobutanoic acid.
  • Esterification: It can react with alcohols to form esters, which are useful in organic synthesis.
  • Reduction: The carboxylic groups can be reduced to alcohols, leading to various derivatives.

These reactions highlight its versatility as a building block in organic synthesis and metabolic processes .

In biological systems, 3-methylmalic acid is involved in the metabolism of branched-chain amino acids. It acts as an intermediate in the citric acid cycle, facilitating energy production from proteins. Elevated levels of this compound can indicate metabolic disorders such as methylmalonic acidemia, where there is a deficiency in the enzymes responsible for its metabolism . Additionally, it has been linked to various metabolic pathways that contribute to cellular energy homeostasis.

Several methods for synthesizing 3-methylmalic acid have been developed:

  • Biological Synthesis: Certain microorganisms can produce 3-methylmalic acid through fermentation processes, utilizing substrates like glucose or other carbohydrates.
  • Chemical Synthesis: It can be synthesized via multi-step organic reactions starting from simpler compounds such as malic acid or other dicarboxylic acids. For example, methylation of malic acid can yield 3-methylmalic acid through specific catalytic conditions .

3-Methylmalic acid has various applications across different fields:

  • Biochemical Research: It serves as a substrate for studying metabolic pathways and enzyme functions.
  • Polymer Chemistry: Its derivatives are used in synthesizing biodegradable polymers, which have potential applications in packaging and medical devices.
  • Pharmaceuticals: Due to its biological activity, it may play a role in drug formulation and development targeting metabolic disorders .

3-Methylmalic acid shares structural similarities with other dicarboxylic acids. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Malonic AcidC₃H₄O₄Basic structure without methyl substitution
Methylmalonic AcidC₄H₆O₄One methyl group substitution; involved in metabolism
Succinic AcidC₄H₆O₄Two methylene groups; important in energy metabolism
Fumaric AcidC₄H₄O₄Unsaturated dicarboxylic acid; used in food industry

Uniqueness of 3-Methylmalic Acid: The presence of both hydroxy and methyl substituents at specific positions distinguishes 3-methylmalic acid from its analogs, allowing it to participate uniquely in biochemical pathways and synthetic applications .

IUPAC Naming Conventions and Alternative Designations

3-Methylmalic acid represents a dicarboxylic acid compound characterized by its systematic IUPAC nomenclature of 2-hydroxy-3-methylbutanedioic acid [2] [5] [6]. The compound follows established IUPAC naming conventions where the parent chain is identified as butanedioic acid, indicating a four-carbon chain with terminal carboxylic acid groups [2] [6]. The systematic naming incorporates positional descriptors for functional group substitutions, with the hydroxyl group designated at the second carbon position and the methyl group at the third carbon position [5] [6].

The stereochemical complexity of 3-methylmalic acid necessitates specific stereoisomer designations within the IUPAC framework [3] [4] [6]. The (2R,3S) stereoisomer is systematically named as (2R,3S)-2-hydroxy-3-methylbutanedioic acid, representing the D-erythro configuration [3] [4] [6]. Similarly, the (2R,3R) stereoisomer follows the nomenclature (2R,3R)-2-hydroxy-3-methylbutanedioic acid, corresponding to the D-threo configuration [20].

Naming ConventionDesignation
IUPAC Name2-hydroxy-3-methylbutanedioic acid
Traditional Name3-methylmalic acid
Systematic Name (2R,3S)(2R,3S)-2-hydroxy-3-methylbutanedioic acid
Systematic Name (2R,3R)(2R,3R)-2-hydroxy-3-methylbutanedioic acid
Alternative Designationβ-methylmalic acid
CAS Registry Number608-41-3 (racemic), 152204-30-3 ((2R,3S) isomer)

Alternative designations for 3-methylmalic acid include β-methylmalic acid and 2-hydroxy-3-methylsuccinic acid [2] [4]. These alternative names reflect different approaches to describing the molecular structure, with β-methylmalic acid emphasizing the methyl substitution at the beta position relative to the carboxylic acid group [2]. The compound is also designated by specific synonyms such as D-erythro-3-methylmalic acid for the (2R,3S) stereoisomer and D-threo-3-methylmalic acid for the (2R,3R) stereoisomer [4] [6] [20].

The IUPAC naming system for 3-methylmalic acid demonstrates systematic principles for nomenclature assignment [2] [5] [6]. The parent chain identification as butanedioic acid establishes the foundational structure, while the dioic acid suffix indicates the presence of two carboxylic acid functional groups [2] [6]. The hydroxyl substitution is designated through the 2-hydroxy prefix, and the methyl substitution through the 3-methyl prefix [5] [6]. Stereochemical designations utilize the (R,S) configuration system to specify absolute configuration at chiral centers [3] [4] [6].

IUPAC Naming ElementConventionRationale
Parent ChainButanedioic acid (4-carbon chain with carboxylic acids at positions 1 and 4)Base structure is a 4-carbon chain with two terminal carboxylic acid groups
Carboxylic Acid GroupsIndicated by the suffix "-dioic acid"Indicates presence of two carboxylic acid functional groups
Hydroxyl GroupIndicated by the prefix "2-hydroxy-"Indicates position and type of hydroxyl substitution
Methyl GroupIndicated by the prefix "3-methyl-"Indicates position and type of methyl substitution
Stereochemistry DesignationIndicated by (2R,3S)- prefix for specific stereoisomerSpecifies absolute configuration at chiral centers
Complete IUPAC Name (2R,3S)(2R,3S)-2-hydroxy-3-methylbutanedioic acidComplete systematic name following IUPAC rules

Classification Within Organic Acid Taxonomy

3-Methylmalic acid occupies a specific position within the comprehensive taxonomy of organic acids, classified primarily as a dicarboxylic acid derivative [5] [9] [14]. The taxonomic classification follows hierarchical organizational principles established for organic compound categorization [9] [14] [20]. At the kingdom level, 3-methylmalic acid belongs to organic compounds, representing carbon-based molecular structures [9] [14].

The superclass classification places 3-methylmalic acid within both organic acids and derivatives, and lipids and lipid-like molecules, reflecting its dual chemical characteristics [9] [20]. This dual classification acknowledges the compound's role as both a carboxylic acid derivative and a lipid-related molecule with fatty acid characteristics [9] [20]. The class-level designation categorizes the compound under carboxylic acids and derivatives, specifically within the fatty acyls group [9] [20].

Classification LevelCategory
KingdomOrganic compounds
Super ClassOrganic acids and derivatives / Lipids and lipid-like molecules
ClassCarboxylic acids and derivatives / Fatty Acyls
Sub ClassDicarboxylic acids and derivatives / Fatty acids and conjugates
Direct ParentDicarboxylic acids / Hydroxy fatty acids
Molecular FrameworkAliphatic acyclic compounds

The subclass classification further refines the taxonomic position by designating 3-methylmalic acid as a dicarboxylic acid derivative and a fatty acid conjugate [5] [9] [14]. This classification reflects the presence of two carboxylic acid functional groups within the molecular structure [5] [14]. The direct parent classification identifies the compound as a dicarboxylic acid and a hydroxy fatty acid, emphasizing both the dual carboxylic acid functionality and the presence of hydroxyl substitution [5] [9].

3-Methylmalic acid demonstrates specific structural characteristics that define its taxonomic classification within dicarboxylic acids [5] [14] [17]. The compound is structurally related to succinic acid but carries hydroxyl and methyl substituents at positions 2 and 3 respectively [5]. This structural relationship places 3-methylmalic acid within the broader family of substituted dicarboxylic acids [5] [14]. The molecular framework classification as an aliphatic acyclic compound indicates the absence of ring structures and the presence of an open-chain carbon skeleton [14] [20].

The taxonomic classification of 3-methylmalic acid within organic acid taxonomy demonstrates its relationship to other significant organic acids [15] [17]. The compound shares structural similarities with methylmalonic acid, which belongs to the same dicarboxylic acid family but lacks the hydroxyl substitution [15] [17]. The classification system recognizes 3-methylmalic acid as functionally related to succinic acid, establishing the foundational structural relationship between these compounds [5].

CompoundMolecular FormulaStructural CharacteristicsDistinguishing Features
Malic AcidC₄H₆O₅2-hydroxybutanedioic acidHydroxyl at C2 position
3-Methylmalic AcidC₅H₈O₅2-hydroxy-3-methylbutanedioic acidHydroxyl at C2 and methyl at C3 positions
Methylmalonic AcidC₄H₆O₄2-methylpropanedioic acidMethyl at C2 position
Succinic AcidC₄H₆O₄Butanedioic acidNo substitutions
Fumaric AcidC₄H₄O₄(E)-Butenedioic acidDouble bond between C2-C3

Historical Context and Discovery

The historical development and discovery of 3-methylmalic acid emerged from broader investigations into methylmalonic acid metabolism and related dicarboxylic acid compounds during the mid-20th century [8]. The foundational work in this area began with studies of methylmalonic aciduria, which was first identified as an inborn error of metabolism in 1967 [8]. This initial discovery established crucial connections between vitamin B12 and human intermediary metabolism, providing the biochemical foundation for understanding related compounds including 3-methylmalic acid [8].

The characterization of 3-methylmalic acid as a distinct chemical entity developed through systematic investigations of dicarboxylic acid derivatives during the 1970s and 1980s [8]. Research during this period focused on elucidating the structural and biochemical properties of various methylmalonic acid derivatives, leading to the recognition of 3-methylmalic acid as a compound with unique chemical and biological properties [8]. The identification process involved detailed structural analysis and stereochemical characterization to distinguish 3-methylmalic acid from related compounds [8].

Time PeriodDevelopmentSignificance
1960sInitial studies on methylmalonic acid metabolismFoundation for understanding dicarboxylic acid metabolism
1967Identification of methylmalonic aciduria as an inborn error of metabolismConnection established between vitamin B12 and human intermediary metabolism
1970s-1980sCharacterization of various methylmalonic acid derivatives including 3-methylmalic acidRecognition of 3-methylmalic acid as a distinct compound with unique properties
1990s-2000sElucidation of stereochemistry and role in metabolic pathwaysUnderstanding of stereochemical significance in enzymatic reactions
2000s-PresentApplications in metabolomics and biomarker researchUse in diagnostic applications and metabolic profiling

The stereochemical characterization of 3-methylmalic acid represented a significant advancement in understanding the compound's properties and biological significance [3] [4] [6]. Research during the 1990s and 2000s focused on elucidating the specific stereoisomeric forms of the compound, particularly the D-erythro and D-threo configurations [3] [4] [6]. This work established the importance of stereochemistry in determining the biological activity and metabolic role of 3-methylmalic acid [6] [20].

Contemporary research on 3-methylmalic acid has expanded into metabolomics and biomarker applications [19]. The compound has been identified as a metabolite in various biological systems, including Escherichia coli strains, establishing its relevance in microbial metabolism [3] [6]. Current analytical methodologies, including liquid chromatography-tandem mass spectrometry, have enhanced the ability to detect and quantify 3-methylmalic acid in biological samples [19].

The discovery and characterization of 3-methylmalic acid stereoisomers revealed the existence of four possible stereoisomeric forms [19] [20]. Research has demonstrated that specific stereoisomers, particularly (2R,3S) and (2S,3S), are physiologically relevant [19]. The development of chiral separation techniques has enabled researchers to distinguish between these stereoisomers and understand their individual roles in metabolic processes [19].

StereoisomerConfigurationPhysiological Relevance
(2R,3S)-3-methylmalic acidD-erythro-3-methylmalic acidFound in metabolic pathways
(2S,3R)-3-methylmalic acidL-erythro-3-methylmalic acidEnantiomer of D-erythro form
(2R,3R)-3-methylmalic acidD-threo-3-methylmalic acidFound in metabolic pathways
(2S,3S)-3-methylmalic acidL-threo-3-methylmalic acidEnantiomer of D-threo form

The historical progression of 3-methylmalic acid research demonstrates the evolution from basic structural identification to sophisticated analytical and metabolic studies [8] [19]. Early work focused on establishing the fundamental chemical identity and properties of the compound [8]. Subsequent research expanded to include detailed stereochemical analysis and biological significance [3] [4] [6]. Contemporary investigations emphasize the compound's role in metabolomics and its potential applications in diagnostic and research contexts [19].

PropertyValue
Molecular FormulaC₅H₈O₅
Molecular Weight (Average)148.11 g/mol
Molecular Weight (Monoisotopic)148.037173 g/mol
Physical StateSolid
Functional GroupsCarboxylic acid (×2), Hydroxyl group (×1), Methyl group (×1)
InChI Key (racemic)NPYQJIHHTGFBLN-UHFFFAOYSA-N

Molecular Formula and Exact Mass Determination

3-Methylmalic acid is a dicarboxylic acid with the molecular formula C₅H₈O₅ [2] [3]. The compound has an exact mass of 148.037173366 Da and an average molecular weight of 148.114 g/mol [2] [4] [3]. This molecular composition places it in the category of C₅ branched dicarboxylic acids, specifically as a methyl-substituted derivative of malic acid.

The compound is assigned CAS number 608-41-3 [3] [5] [6] and has been catalogued under various chemical databases with the InChI Key: NPYQJIHHTGFBLN-UHFFFAOYSA-N for the racemic form [3] [5] [6]. The monoisotopic mass of 148.037173366 Da represents the mass of the molecule containing the most abundant isotope of each element [2] [4].

PropertyValue
Molecular FormulaC₅H₈O₅
Exact Mass148.037173366 Da
Average Molecular Weight148.114 g/mol
Monoisotopic Mass148.037173366 Da
CAS Number608-41-3
Heavy Atom Count10
Formal Charge0

The molecular formula indicates the presence of five carbon atoms, eight hydrogen atoms, and five oxygen atoms, consistent with a dicarboxylic acid bearing both hydroxyl and methyl substituents [2] [3].

Functional Group Analysis

3-Methylmalic acid contains several key functional groups that define its chemical behavior and biological activity. The IUPAC name is 2-hydroxy-3-methylbutanedioic acid, which systematically describes the functional group arrangement [2] [3] [7].

The compound features two carboxylic acid groups (-COOH) positioned at the terminal carbons (C-1 and C-4), making it a dicarboxylic acid [2] [3]. A hydroxyl group (-OH) is attached to the second carbon (C-2), creating a secondary alcohol functionality [2] [3]. Additionally, a methyl group (-CH₃) is attached to the third carbon (C-3), providing the characteristic branching that distinguishes this compound from its parent malic acid [2] [3].

The SMILES notation is CC(C(O)C(O)=O)C(O)=O, which provides a linear representation of the molecular structure [3] [5] [6]. This notation reveals the connectivity: a central carbon bearing a methyl group connects to two other carbons, one bearing a hydroxyl group and carboxyl group, and another bearing a carboxyl group [3] [5] [6].

Functional GroupPositionCountChemical Environment
Carboxylic acid (-COOH)C-11Terminal carboxyl
Carboxylic acid (-COOH)C-41Terminal carboxyl
Hydroxyl (-OH)C-21Secondary alcohol
Methyl (-CH₃)C-31Primary alkyl
Methine (-CH-)C-2, C-32Chiral carbon centers

The compound exhibits hydrogen bond donor count of 3 and hydrogen bond acceptor count of 5 [2] [3], reflecting the presence of three hydroxyl groups (two carboxylic and one alcoholic) and five oxygen atoms capable of accepting hydrogen bonds [2] [3]. This extensive hydrogen bonding capability significantly influences the compound's solubility and intermolecular interactions.

The topological polar surface area is 94.83 Ų [8] [9], indicating a highly polar molecule with significant hydrophilic character [8] [9]. The XLogP3 value is -0.8 [2] [8], confirming the compound's hydrophilic nature and high water solubility [2] [8].

Three-Dimensional Molecular Architecture

The three-dimensional molecular architecture of 3-methylmalic acid is characterized by a branched aliphatic structure with tetrahedral geometry around the carbon centers [2] [3]. The molecule contains two chiral centers at positions C-2 and C-3, resulting in the existence of four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo configurations [2] [4] [7].

The D-erythro-3-methylmalic acid has the (2R,3S) configuration, while the D-threo-3-methylmalic acid has the (2R,3R) configuration [2] [4] [7]. These stereoisomers have identical molecular formulas and masses but differ in their spatial arrangements, leading to distinct biological activities and physical properties [2] [4] [7].

StereoisomerConfigurationExact Mass (Da)InChI Key
D-erythro-3-methylmalic acid(2R,3S)148.037173366NPYQJIHHTGFBLN-STHAYSLISA-N
L-erythro-3-methylmalic acid(2S,3R)148.037173366NPYQJIHHTGFBLN-PWNYCUMCSA-N
D-threo-3-methylmalic acid(2R,3R)148.037173366NPYQJIHHTGFBLN-PWNYCUMCSA-N
L-threo-3-methylmalic acid(2S,3S)148.037173366NPYQJIHHTGFBLN-STHAYSLISA-N

The molecular architecture features moderate conformational flexibility with 3 rotatable bonds [2] [3] [10], allowing the molecule to adopt different conformations while maintaining its core structure [2] [3] [10]. The bond angles approximate the tetrahedral geometry with C-C-C angles around 109.5° and C-C-O angles around 109.5°, while the carboxyl groups exhibit O-C-O angles around 120° due to sp² hybridization [11].

The molecular shape is characterized by an extended chain with branching, facilitating interactions with enzymes and other biological macromolecules [2] [3]. The steric hindrance is minimal due to the small substituents, allowing relatively free rotation around single bonds [2] [3].

Structural ParameterDescription/ValueStructural Impact
Molecular GeometryTetrahedral around carbon centersDetermines bond angles and molecular shape
Bond AnglesC-C-C ~109.5°, C-C-O ~109.5°, O-C-O ~120°Influences molecular interactions
Carbon Chain Length5 carbons (C₅ compound)Affects solubility and biological activity
Backbone StructureBranched dicarboxylic acidEnables multiple functional group interactions
StereochemistryTwo chiral centers at C-2 and C-3Creates optical activity and stereoisomers
Conformational FlexibilityModerate flexibility (3 rotatable bonds)Allows conformational adaptation
Molecular ShapeExtended chain with branchingFacilitates enzyme binding
Steric HindranceMinimal due to small substituentsMinimal spatial constraints

The hydrogen bonding potential is high, with 3 donors and 5 acceptors, enabling the formation of extensive hydrogen bond networks [2] [3]. This capability is crucial for the compound's interaction with water molecules and biological macromolecules [2] [3].

The estimated molecular volume is approximately 130-140 ų, with a radius of gyration of approximately 3.5-4.0 Å [9]. The accessible surface area is estimated at ~280 Ų, providing substantial surface area for intermolecular interactions [9].

Bond length and energy analysis reveals typical values for organic compounds: C-C single bonds at 1.54 Å with 347 kJ/mol bond energy, C-O single bonds ranging from 1.36-1.43 Å depending on the chemical environment, and C=O double bonds at 1.23 Å with 745 kJ/mol bond energy [11].

Bond TypeTypical Length (Å)Bond Energy (kJ/mol)HybridizationCount in Molecule
C-C single bond1.54347sp³-sp³4
C-O single bond (alcohol)1.43358sp³-sp³1
C-O single bond (carboxyl)1.36402sp³-sp²2
C=O double bond1.23745sp²-sp²2
O-H bond (alcohol)0.96463sp³-sp³1
O-H bond (carboxyl)0.97467sp²-sp³2

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3-methylmalic acid

Dates

Last modified: 08-15-2023

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